2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide (2,3,4,6-TEAG-azide) functions as a glycosyltransferase inhibitor. Glycosyltransferases are enzymes responsible for attaching sugar molecules (glycosides) to other molecules. Inhibiting these enzymes can be crucial in studying various biological processes, including:
2,3,4,6-TEAG-azide can also serve as a glycan precursor in the synthesis of complex carbohydrates. Glycans are essential components of cells and play crucial roles in various biological functions. By modifying the azide group on 2,3,4,6-TEAG-azide, scientists can introduce various functionalities and create diverse glycan structures for functional studies and drug discovery efforts .
Due to its unique chemical properties, 2,3,4,6-TEAG-azide is being utilized as a valuable tool in chemical biology. The azide group allows for site-specific conjugation with other molecules using bioorthogonal click chemistry reactions. This enables researchers to:
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide is a modified sugar molecule derived from D-glucose (a simple sugar). It contains an azide group (N3) and four acetyl groups (CH3CO-) attached to the sugar ring. This compound is a valuable intermediate in organic synthesis, particularly in the field of glycoscience [].
The core structure of this molecule is a six-membered ring characteristic of a pyranose form of glucose, with the β configuration (specific spatial arrangement) []. The four hydroxyl groups (OH) on positions 2, 3, 4, and 6 of the glucose ring are replaced with acetyl groups, making the molecule less polar and more soluble in organic solvents []. The key functional group is the azide group, which can participate in various chemical reactions for attaching other molecules to the sugar scaffold [].
Synthesis : The specific synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide is not widely reported in scientific literature. However, synthesis of similar azido sugars often involves the reaction of a peracetylated sugar (all hydroxyl groups replaced by acetyl groups) with a suitable azide source [].
Reactions : This compound is primarily used as a glycosyl donor in a reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This reaction allows the attachment of various biomolecules containing an alkyne group to the sugar moiety via the azide group. The reaction is depicted below:
R-C≡C-R' + N3-Sugar + Cu(I) catalyst --> R-C=C-N-Sugar (cycloaddition product)
Here, R and R' can be various organic groups present in the alkyne molecule. This reaction is highly specific and efficient, making it a valuable tool for building complex carbohydrates [].
Specific data on melting point, boiling point, and solubility of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide is not readily available from commercial suppliers. However, due to the presence of acetyl groups, it is expected to have a higher melting point and lower solubility in water compared to unmodified glucose [].